Cuspidiol

説明

Cuspidiol is a natural product found in Zanthoxylum zanthoxyloides and Zanthoxylum schinifolium with data available.

科学的研究の応用

Antitumor Activity

One of the notable applications of cuspidiol is in antitumor research. A study by Temerk et al. (2013) explored the binding of antitumor flavonoids with DNA, noting the potential of such compounds in cancer treatment. Although this compound was not directly studied, the research on flavonoids like 3-hydroxyflavone provides a foundation for understanding this compound's potential in cancer therapy. The study investigated the intercalation of flavonoids into DNA and their interactions with metal ions, indicating the potential for developing new antitumor therapies based on flavonoid structures (Temerk et al., 2013).

Chemical Composition and Synthesis

Research on this compound's chemical structure and synthesis is vital for its application in various fields. Ishii et al. (1982) identified this compound as a novel phenylpropanoid and synthesized it along with related compounds. This work is crucial for understanding the molecular structure of this compound, which is essential for its application in scientific research (Ishii et al., 1982).

Photocatalysis and Material Science

This compound's potential in photocatalysis and material science is explored through studies on related compounds. Zen et al. (2003) demonstrated a novel detection method based on the photoelectrocatalytic oxidation of o-diphenols, which could be relevant for research involving this compound. This study highlights the utility of copper-based electrodes in photocatalysis, suggesting potential areas where this compound might be applicable (Zen et al., 2003).

Potential in Pharmaceuticals and Biophysical Research

The role of this compound in pharmaceuticals and biophysical research can be inferred from studies on similar compounds. For instance, Sato et al. (1990) discussed a highly stereoselective synthesis of natural olefinic diols, which is pertinent to understanding how this compound and related compounds might be synthesized for use in pharmaceuticals (Sato et al., 1990).

将来の方向性

The future directions for research on Cuspidiol could involve further exploration of its antifungal and antioxidative properties, as well as its potential applications in various fields. Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights .

作用機序

Target of Action

Cuspidiol is a compound extracted from the plant Fagara zanthoxyloides Lam . It has been reported to exhibit antifungal and antioxidative activity

Mode of Action

Its antifungal and antioxidative activities suggest that it may interact with targets involved in fungal growth and oxidative stress . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Its reported antifungal and antioxidative activities suggest that it may inhibit fungal growth and reduce oxidative stress at the cellular level . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

生化学分析

Biochemical Properties

Cuspidiol interacts with various enzymes, proteins, and other biomolecules to exert its antifungal and antioxidative effects

Molecular Mechanism

Its antifungal and antioxidative activities suggest that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

特性

IUPAC Name |

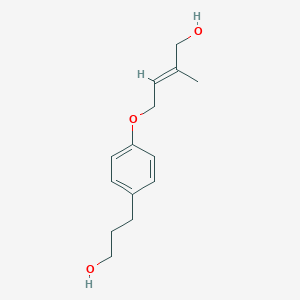

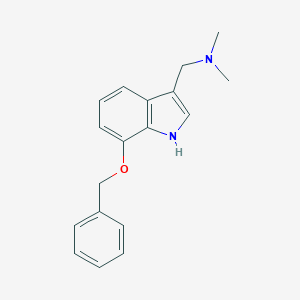

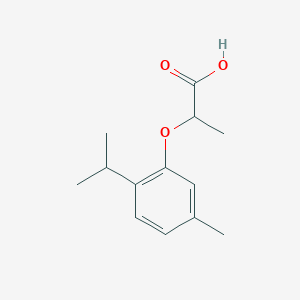

(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXDMZRXKOERED-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC=C(C=C1)CCCO)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cuspidiol and what is its chemical structure?

A1: this compound is a natural phenylpropanoid first isolated from Rutaceous plants [, ]. Its structure is characterized as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol []. This means it contains a propanol group connected to a phenyl ring, which is further linked to a (E)-4-hydroxy-3-methylbut-2-enyloxy substituent.

Q2: Has this compound been synthesized, and if so, are there any specific methods highlighted in the research?

A2: Yes, alongside its natural isolation, this compound has been successfully synthesized independently []. Furthermore, a highly stereoselective synthesis method utilizing the [, ]sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides has proven efficient in producing this compound []. This method is particularly notable as it predominantly yields the desired trans olefin configuration at the allylic position where oxygenation occurs.

Q3: Are there other natural compounds structurally similar to this compound mentioned in the research?

A3: Yes, the research mentions two other phenylpropanoids, boninenal and methyl boninenalate, which were found alongside this compound []. These compounds share a similar core structure with this compound, differing mainly in the functional groups attached to the phenylpropanoid backbone.

Q4: Where can I find more information about the initial discovery and characterization of this compound?

A4: While the provided abstracts offer a concise overview, the full research paper titled "this compound, A NEW MONOMERIC PHENYL PROPANOID" [] would likely contain more detailed information regarding the initial discovery, isolation, and characterization of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)